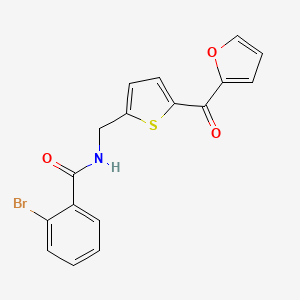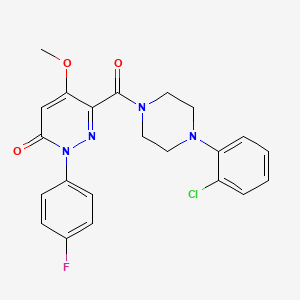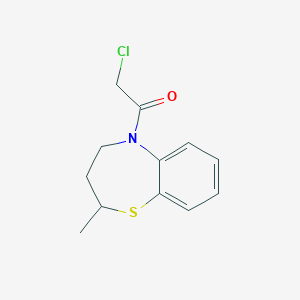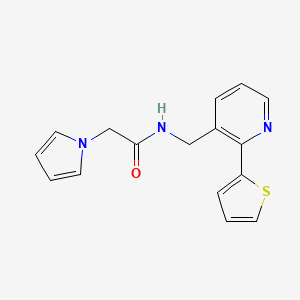![molecular formula C19H13ClN4O3S B2804515 N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005302-76-0](/img/structure/B2804515.png)
N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazole derivatives have been found to be important in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for in vitro antitubercular activity .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives involves the combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” can be analyzed using techniques such as 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[2,1-b][1,3]thiazole derivatives are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” can be analyzed using techniques such as FT IR, MS, and NMR .Scientific Research Applications
Antimycobacterial Activity
The compound has demonstrated promising antimycobacterial properties. Researchers have synthesized novel derivatives of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides. Among these, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed remarkable activity against Mycobacterium tuberculosis (Mtb) H37Ra. It exhibited an IC90 of 7.05 μM and an IC50 of 2.32 μM. Importantly, it showed no acute cellular toxicity toward the MRC-5 lung fibroblast cell line . Another compound, IT06, with a 2,4-dichloro phenyl moiety, also exhibited significant activity against Mtb . These findings suggest potential applications in tuberculosis treatment.
Selective Inhibition of Mtb
The selected imidazo-[2,1-b]-thiazole derivatives demonstrated no activity against a panel of non-tuberculous mycobacteria (NTM). This selective inhibition of Mtb over NTM highlights their specificity and potential therapeutic value .
Second Harmonic Generation (SHG) Efficiency
Interestingly, a pyridine-based chalcone derivative with electron donor groups substituted at specific positions of the phenylene ring showed increased SHG efficiency . While this study doesn’t directly involve our compound, it underscores the broader interest in thiazole-based molecules for nonlinear optical applications.
Cytotoxicity Activity
Although not directly related to our compound, other thiazole derivatives have shown cytotoxic activity. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer cell lines . While further research is needed, this suggests a potential avenue for exploring cytotoxicity applications.
Molecular Docking Studies
Researchers have conducted molecular docking and dynamics studies to understand the binding patterns and stability of protein–ligand complexes. These investigations provide insights into the interaction between the compound and its target, such as Pantothenate synthetase of Mtb .
Fast-Growing Mycobacteria (NTMs)
While most derivatives showed activity against fast-growing Mycobacterium smegmatis, they were less effective against Mycobacterium abscessus, a fast-growing NTM . This information highlights the compound’s specificity and potential limitations.
Mechanism of Action
Target of Action
Similar imidazo[2,1-b][1,3]thiazole derivatives have been studied for their antimycobacterial properties . These compounds are known to selectively inhibit Mycobacterium tuberculosis (Mtb), suggesting that they may target specific proteins or enzymes within this bacterium .
Mode of Action
The exact mode of action of this compound remains to be elucidated. It’s known that similar compounds interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes to the target’s structure or activity, disrupting its role in essential biological processes .
Biochemical Pathways
This interference could disrupt a variety of biochemical pathways, leading to downstream effects such as inhibited growth or death of the bacterium .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
The result of this compound’s action is likely the inhibition of Mtb growth . This is based on studies of similar compounds, which have shown significant activity against Mtb . The molecular and cellular effects of this action could include disrupted protein function, inhibited cell growth, and ultimately, cell death .
Future Directions
The future directions in the research of “N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” could involve further exploration of its potential as an anti-mycobacterial agent . Additionally, further studies could be conducted to understand its mechanism of action and to optimize its synthesis process.
properties
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S/c1-11-17(18(25)21-14-6-3-5-13(20)9-14)28-19-22-16(10-23(11)19)12-4-2-7-15(8-12)24(26)27/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMBGCFKCGBFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2804432.png)

![N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2804437.png)
![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2804438.png)



![1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804448.png)


![2-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B2804452.png)
![ethyl 4-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2804453.png)
![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B2804454.png)
